molecular formula C11H13BrN2O2 B8328681 2-Bromo-6-(3,3-ethylenedioxypyrrolidine-1-yl)pyridine

2-Bromo-6-(3,3-ethylenedioxypyrrolidine-1-yl)pyridine

Cat. No. B8328681
M. Wt: 285.14 g/mol
InChI Key: TVALVYBABGZOLY-UHFFFAOYSA-N
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Patent
US07112593B2

Procedure details

Then, to a solution of 2.8 ml of oxalyl chloride in 100 ml of dichloromethane were added dropwise 4.6 ml of dimethyl sulfoxide in a dry ice-acetone bath while stirring, a solution of 5.9 g of the 2-bromo-6-(3-hydroxypyrrolidin-1-yl)pyridine in 50 ml of dichloromethane and finally 17 ml of triethylamine, and the temperature was returned to room temperature over 1 hour. The reaction mixture was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated. To the residue were added 50 ml of toluene, 7 ml of ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate, followed by heating under reflux for 3 hours while removing water. After cooling, it was washed with a saturated aqueous sodium hydrogen carbonate solution and brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography with 5–7% ethyl acetate/hexane, to give 6.3 g of the title compound.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2](Cl)=[O:3].CS(C)=O.[Br:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([N:18]2[CH2:22][CH2:21][CH:20](O)[CH2:19]2)[N:13]=1.C(N(CC)CC)C>ClCCl>[Br:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([N:18]2[CH2:22][CH2:21][C:20]3([O:5][CH2:1][CH2:2][O:3]3)[CH2:19]2)[N:13]=1

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4.6 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)N1CC(CC1)O
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the residue were added 50 ml of toluene, 7 ml of ethylene glycol
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
while removing water
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
it was washed with a saturated aqueous sodium hydrogen carbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)N1CC2(CC1)OCCO2
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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